molecular formula C11H15N5 B1204440 N6-Cyclopentyl-9-methyladenine CAS No. 109292-91-3

N6-Cyclopentyl-9-methyladenine

Cat. No. B1204440
CAS RN: 109292-91-3
M. Wt: 217.27 g/mol
InChI Key: LZMRVYPPUVMKOI-UHFFFAOYSA-N
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Description

Introduction N6-Cyclopentyl-9-methyladenine is a compound with potential pharmacological significance due to its selective activity on adenosine receptors. It has been characterized in both in vitro and in vivo models, revealing a high affinity for A1 adenosine receptors and selective antagonism without significant impact on other receptor types at concentrations up to 10,000 nM (Barrett et al., 1993). This specificity suggests its utility in scientific research focused on adenosine receptor-mediated processes.

Synthesis Analysis The synthesis of this compound and similar compounds often involves cyclizations of alkoxyamidines or specific substitutions at the N6 position of adenine derivatives. For instance, cyclizations with formic acid have been used to produce N6-methoxy-9-methyladenine and its 2-deuterated species, highlighting the complexity and versatility of methods used to synthesize these compounds (Fujii et al., 1987).

Molecular Structure Analysis Structural analyses of this compound derivatives have shown that certain substitutions at the N6 position, such as the cyclopentyl group, significantly affect the molecule's properties, including its binding affinity and selectivity towards adenosine receptors. Such modifications can alter the molecule's potency and selectivity, as seen with N6 and N-9 substituents' effects on adenosine receptor affinity (Thompson et al., 1991).

Chemical Reactions and Properties Chemical modifications, like methylation at the N6 position, influence the regioselectivity in further chemical reactions of adenine derivatives. For example, the presence of a methoxyl group at the N6 position directs further methylation to specific sites on the molecule, demonstrating the intricate relationship between structure and reactivity (Fujii et al., 1983).

Physical Properties Analysis Electrostatic potential maps for derivatives of this compound, such as 3-methyladenine and 9-methyladenine, help rationalize the increased ligating power of certain alkylated 6-aminopurines. This provides insight into the molecular basis for the selective interaction of these compounds with biological targets (Orbell et al., 1982).

Chemical Properties Analysis The chemical properties of this compound, including its interactions with biological molecules, are significantly influenced by its structural features. For instance, the N6-cyclopentyl substituent increases the compound's potency at the A1 receptor while decreasing it at the A2 receptor, demonstrating the chemical basis for its pharmacological selectivity (Thompson et al., 1991).

Scientific Research Applications

1. A1 Adenosine Receptor Antagonism

N6-Cyclopentyl-9-methyladenine has been studied for its potential as an antagonist at the A1 adenosine receptor. Research indicates that N6-substituted 9-methyladenines, particularly those with a cyclopentyl substituent, show increased potency at the A1 receptor while decreasing potency at the A2 receptor. This differential effect results in selectivity for the A1 receptor, which could have implications in various pharmacological contexts (Thompson, Secunda, Daly, & Olsson, 1991).

2. Biochemical and Pharmacological Characterization

In vitro and in vivo studies have helped in characterizing the pharmacological and biochemical profile of this compound (N-0840). These studies have shown its high affinity for A1 adenosine receptors compared to A2 receptors, and its competitive antagonism in guinea pig tissues. Such characterization is essential for understanding the potential therapeutic uses of this compound (Barrett, May, Martin, & Miller, 1993).

3. Role in DNA Methylation and Epigenetics

N6-methyladenine, a form of DNA modification, has been identified in mammalian embryonic stem cells. It plays a role in transcriptional silencing and is correlated with the evolutionary age of LINE-1 transposons. This discovery suggests a new role for N6-methyladenine in epigenetic silencing, distinct from its role in gene activation in other organisms, demonstrating its significance in the epigenetic regulation repertoire in mammalian genomes (Wu et al., 2016).

4. DNA Modification Identification Techniques

Research has also focused on developing computational tools for identifying DNA N6-methyladenine sites, such as in the rice genome. The development of such models and techniques is important for understanding the biological function of DNA modifications, including N6-methyladenine, across different species (Le, 2019).

5. Tautomerism in N6-Alkoxyadenines

Studies on the tautomerism in 9-substituted N6-alkoxyadenines, including N6-methyladenine, have provided insights into the conformational properties of these compounds. This knowledge is crucial for understanding how N6-methyladenine and similar compounds interact with biological molecules and influence processes such as DNA replication and repair (Fujii et al., 1987).

6. Potential Epigenetic Mark in Eukaryotes

N6-Methyladenine (6mA) has been proposed as a potential "epigenetic" mark in eukaryotes, with studies suggesting its gene regulatory function in various organisms. This adds to the understanding of DNA methylation and its role in gene regulation and epigenetics (Heyn & Esteller, 2015).

Future Directions

For more detailed information, you can refer to the relevant papers . Keep in mind that this analysis is based on existing knowledge, and ongoing research may reveal additional insights.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N6-Cyclopentyl-9-methyladenine plays a crucial role in biochemical reactions by selectively binding to A1 adenosine receptors. This interaction inhibits the receptor’s activity, preventing the downstream signaling pathways typically activated by adenosine. The compound exhibits a high affinity for A1 receptors, with a significantly lower affinity for A2 receptors . Additionally, this compound does not inhibit other receptors such as alpha-1, alpha-2, beta, 5-hydroxytryptamine 1a, muscarinic, D1, or D2 receptors at concentrations up to 10,000 nM . This selectivity makes it a valuable tool for studying adenosine receptor-mediated processes.

Cellular Effects

This compound affects various types of cells and cellular processes by modulating adenosine receptor activity. In cardiac cells, it antagonizes A1 receptor-mediated effects, such as negative inotropism, chronotropism, and dromotropism . This results in increased heart rate and contractility. In neuronal cells, this compound influences neurotransmitter release and synaptic plasticity by blocking A1 receptor-mediated inhibition of adenylate cyclase . This modulation of cell signaling pathways can impact gene expression and cellular metabolism, highlighting the compound’s potential in treating neurological disorders.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the A1 adenosine receptor, where it acts as a competitive antagonist . By occupying the receptor’s binding site, it prevents adenosine from activating the receptor and initiating downstream signaling cascades. This inhibition affects various cellular processes, including enzyme activity, ion channel function, and gene expression. The compound’s selectivity for A1 receptors over A2 receptors is attributed to its unique structural features, which allow for specific interactions with the receptor’s binding pocket .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits a duration of action ranging from 1 minute to 8 hours, depending on the dosage and route of administration . It is relatively stable, with minimal degradation observed in in vitro and in vivo studies. Long-term exposure to this compound has shown sustained antagonistic effects on A1 receptors, with no significant adverse effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively antagonizes A1 receptor-mediated responses without causing significant toxicity . At higher doses, some adverse effects, such as changes in blood pressure and heart rate, have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to adenosine receptor signaling. It interacts with enzymes such as adenylate cyclase and phosphodiesterases, influencing cyclic nucleotide levels and cellular responses . The compound’s impact on metabolic flux and metabolite levels is primarily mediated through its antagonistic effects on A1 receptors, which play a key role in regulating cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the A1 adenosine receptors on cell membranes . The compound’s distribution is influenced by its solubility and affinity for cellular components, ensuring effective antagonism of adenosine receptor-mediated processes .

Subcellular Localization

This compound is primarily localized to the cell membrane, where it interacts with A1 adenosine receptors . This subcellular localization is crucial for its activity, as it allows the compound to effectively compete with adenosine for receptor binding. Additionally, post-translational modifications and targeting signals may influence the compound’s localization and function within specific cellular compartments .

properties

IUPAC Name

N-cyclopentyl-9-methylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c1-16-7-14-9-10(12-6-13-11(9)16)15-8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMRVYPPUVMKOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60148871
Record name N(6)-cyclopentyl-9-methyladenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60148871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

109292-91-3
Record name N-Cyclopentyl-9-methyl-9H-purin-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109292-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(6)-Cyclopentyl-9-methyladenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109292913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(6)-cyclopentyl-9-methyladenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60148871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To prepare N6 -cyclopenyl-9-methyl Adenine the following additional steps were taken. A mixture of 6-chloro-9-methyl Adenine (0.82 g) , cyclopentylamine (0.52 ml) , trimethylamine (0.53 ml) and ethanol. (60 ml), was refluxed for 24 hours. The solution was concentrated in vacuo to a yellow syrup. The syrup was passed through a C-18 column to give 0.78 g or 74% yield of with m.p. 108°-109° C. 1HNMR(Me2SO-d6): δ1-2 (m, 9 H); 3.7 (S, CH3); 7.6(d,NH); 8.1(S,1H); 8.2(S,1H).
Name
cyclopenyl 9-methyl Adenine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
6-chloro-9-methyl Adenine
Quantity
0.82 g
Type
reactant
Reaction Step Two
Quantity
0.52 mL
Type
reactant
Reaction Step Two
Quantity
0.53 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does N6-Cyclopentyl-9-methyladenine interact with adenosine receptors, and what are the downstream effects of this interaction?

A1: this compound acts as a selective antagonist of the adenosine A1 receptor. [, ] This means it binds to the A1 receptor, preventing adenosine from binding and exerting its usual effects. [, ] By blocking the A1 receptor, this compound can counteract adenosine's inhibitory actions on various physiological processes, such as heart rate and neuronal excitability. [, ] For example, in the heart, A1 receptor activation typically slows down heart rate. By blocking this receptor, this compound can prevent this slowing effect and potentially increase heart rate. []

Q2: What is the structure-activity relationship of this compound, and how do structural modifications affect its activity and selectivity?

A2: this compound belongs to a class of compounds where N6 substitution on the 9-methyladenine scaffold significantly influences its interaction with adenosine receptors. [] The cyclopentyl group at the N6 position plays a crucial role in its high affinity for the A1 receptor. [] This specific substitution leads to a considerable increase in potency at A1 receptors compared to the unsubstituted 9-methyladenine. [] Interestingly, the same modification may have a lesser effect or even decrease the compound's potency at A2 receptors, contributing to its selectivity profile. [] This suggests that the cyclopentyl group allows this compound to adopt a conformation that favorably interacts with the binding site of the A1 receptor.

A3: this compound demonstrates favorable pharmacokinetic properties, including oral bioavailability. [] In animal studies, it exhibited a range of durations of action, lasting from minutes to several hours depending on the dose and route of administration (intravenous or oral). [] Furthermore, it displayed minimal effects on blood pressure and heart rate at therapeutic doses, indicating a potentially safe cardiovascular profile. []

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